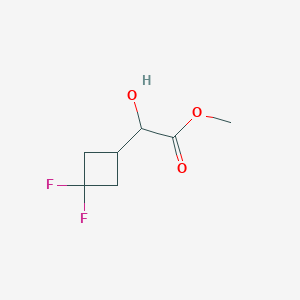
甲基 2-(3,3-二氟环丁基)-2-羟基乙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds often involves intricate reactions that yield structurally complex molecules. For instance, the synthesis of similar difluorocyclobutyl derivatives has been achieved through various methods, including the reaction of pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate, leading to compounds with notable chemical reactivity and potential for further transformation (Pimenova et al., 2003). Such methodologies highlight the versatility and complexity of synthesizing difluorocyclobutyl-containing esters.
Molecular Structure Analysis
Molecular structure determination, such as that conducted by Makaev et al. (2006), provides crucial insights into the three-dimensional arrangement of atoms within a molecule. Their work on a similar compound, involving X-ray crystallography, revealed detailed structural information including bond lengths, angles, and the crystal system, contributing to a deeper understanding of the molecular conformation and its implications on reactivity and properties (Makaev et al., 2006).
Chemical Reactions and Properties
The chemical behavior of these compounds under various conditions can be intricate. For example, the reaction of similar difluorocyclobutyl derivatives with hydroxylamine has been explored, demonstrating the potential for nucleophilic addition and ring opening, leading to novel compounds with unique structures and functionalities (Sosnovskikh et al., 2006). These studies underscore the rich chemistry of difluorocyclobutyl compounds and their derivatives.
Physical Properties Analysis
The physical properties of these compounds, including melting points, boiling points, and solubility, are determined by their molecular structure. Although specific data for “Methyl 2-(3,3-difluorocyclobutyl)-2-hydroxyacetate” is not directly available, related research on similar compounds provides valuable insights. The crystal and molecular structure analysis, for example, informs us about the compound's stability, crystallinity, and potential physical behaviors under different environmental conditions.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability under various conditions, and interactions with different reagents, are pivotal for understanding the compound's applications. For instance, the gem-difluorination of methylenecyclopropanes to produce gem-difluorocyclobutanes, as discussed in the work by Lin et al. (2021), highlights the reactivity of cyclobutyl derivatives towards fluorination, showcasing the potential to create structurally diverse and functionally rich molecules (Lin et al., 2021).
科学研究应用
合成新型聚氨酯
这种化合物还在合成具有潜在非线性光学应用的新型聚氨酯中发挥作用。甲基2,5-二-(2′-羟乙氧基)苯甲醛氰乙酸酯,这种化合物的变体,被用来合成T型聚氨酯,展现出显著的热稳定性和有利的光学性质,适用于非线性光学(NLO)器件应用 (Lee, Bang, & Baek, 2005)。
化学合成和表征
此外,这种化合物已参与各种化学合成和表征过程。它作为前体参与了研究导致线性化合物和环状化合物形成的反应,这些化合物在各种化工行业中具有潜在相关性 (Percino & Hernández, 2007)。
安全和危害
The safety and hazards associated with “Methyl 2-(3,3-difluorocyclobutyl)-2-hydroxyacetate” are not directly available. However, a related compound, “methyl 2-(3,3-difluorocyclobutyl)acetate”, has been classified with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, H3352.
未来方向
“Methyl 2-(3,3-difluorocyclobutyl)-2-hydroxyacetate” has potential applications in scientific research, including drug discovery, organic synthesis, and material science advancements1. Further research and development could explore these applications and potentially uncover new ones.
Please note that this analysis is based on the available resources and may not cover all aspects of “Methyl 2-(3,3-difluorocyclobutyl)-2-hydroxyacetate”. Further research would be needed for a more comprehensive understanding.
属性
IUPAC Name |
methyl 2-(3,3-difluorocyclobutyl)-2-hydroxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O3/c1-12-6(11)5(10)4-2-7(8,9)3-4/h4-5,10H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVMUWXCSFHPTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CC(C1)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3,3-difluorocyclobutyl)-2-hydroxyacetate | |
CAS RN |
2228290-05-7 |
Source


|
| Record name | methyl 2-(3,3-difluorocyclobutyl)-2-hydroxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-cyano-N-[2-(propylsulfonyl)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B2485781.png)
![[1-[(3,4-Dichlorophenyl)methyl]indol-3-yl]methanol](/img/structure/B2485782.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B2485783.png)
![methyl 3-cyclopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2485785.png)


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(4-methylbenzyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2485788.png)
![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorophenyl sulfide](/img/structure/B2485791.png)


![3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid](/img/structure/B2485798.png)


![2-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2485803.png)